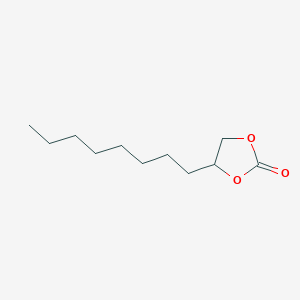
1,3-Dioxolan-2-one, 4-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolan-2-one, 4-octyl- is a cyclic carbonate compound with a unique structure that includes a dioxolane ring. This compound is known for its versatility in various chemical reactions and its potential applications in different scientific fields. The presence of the octyl group enhances its hydrophobic properties, making it suitable for specific industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one, 4-octyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically requires refluxing in toluene with continuous removal of water using a Dean-Stark apparatus. Another method involves the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of 1,3-Dioxolan-2-one, 4-octyl- often involves the transesterification method, where hydroxyisopropyl chloroformate is generated by the action of propylene glycol and phosgene, followed by the action of sodium hydroxide . The product is then distilled under reduced pressure to obtain the final compound.
化学反应分析
Types of Reactions: 1,3-Dioxolan-2-one, 4-octyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized using agents like KMnO4 and OsO4, and reduced using agents like LiAlH4 and NaBH4 .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Dioxolan-2-one, 4-octyl- include ethyl orthoformate, tetrabutylammonium tribromide, and NBS . The reactions are typically carried out under mild conditions, often in the presence of a catalyst.
Major Products Formed: The major products formed from the reactions of 1,3-Dioxolan-2-one, 4-octyl- depend on the specific reaction conditions. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
科学研究应用
1,3-Dioxolan-2-one, 4-octyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polycarbonates and other polymers . In biology, it serves as a solvent for various biochemical reactions . In medicine, it is explored for its potential use in drug delivery systems due to its biocompatibility . Industrially, it is used as an electrolyte additive in lithium-ion batteries, enhancing the cycling efficiency and discharge capacity retention .
作用机制
The mechanism of action of 1,3-Dioxolan-2-one, 4-octyl- involves its interaction with molecular targets through its cyclic carbonate structure. The compound can undergo ring-opening polymerization, leading to the formation of polycarbonates . The presence of the octyl group enhances its hydrophobic interactions, making it effective in specific applications such as drug delivery and battery electrolytes .
相似化合物的比较
1,3-Dioxolan-2-one, 4-octyl- can be compared with other cyclic carbonates such as ethylene carbonate and propylene carbonate . While all these compounds share a similar cyclic carbonate structure, the presence of the octyl group in 1,3-Dioxolan-2-one, 4-octyl- provides unique hydrophobic properties that are not present in ethylene carbonate and propylene carbonate . This makes it more suitable for applications requiring hydrophobic interactions.
List of Similar Compounds:- Ethylene carbonate
- Propylene carbonate
- 1,3-Dioxan-2-one
属性
CAS 编号 |
99260-48-7 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC 名称 |
4-octyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10-9-13-11(12)14-10/h10H,2-9H2,1H3 |
InChI 键 |
XODUKNUDFZMDRF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1COC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)


![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
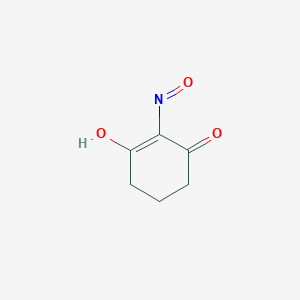
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

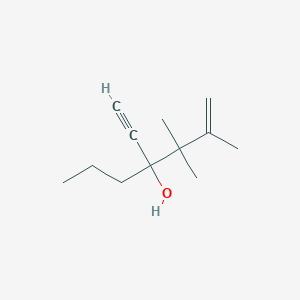
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
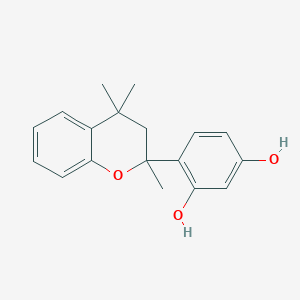
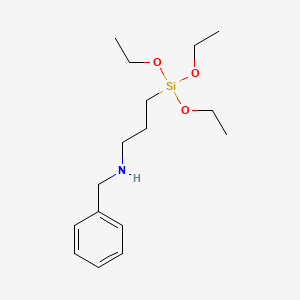
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
